molecular formula C22H24N2O4S2 B11557587 (5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

(5E)-3-{[(2,6-dimethylphenyl)amino]methyl}-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11557587
M. Wt: 444.6 g/mol
InChI Key: HOPLOKRADHURLV-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a sulfanylidene group, and aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to yield the thiazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Sulfonylureas: Similar in containing sulfur and nitrogen atoms, these compounds are used as antidiabetic agents.

    Benzimidazoles: These compounds have a similar aromatic structure and are used in various therapeutic applications.

Uniqueness

(5E)-3-{[(2,6-DIMETHYLPHENYL)AMINO]METHYL}-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C22H24N2O4S2

Molecular Weight

444.6 g/mol

IUPAC Name

(5E)-3-[(2,6-dimethylanilino)methyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N2O4S2/c1-13-7-6-8-14(2)19(13)23-12-24-21(25)18(30-22(24)29)11-15-9-16(26-3)20(28-5)17(10-15)27-4/h6-11,23H,12H2,1-5H3/b18-11+

InChI Key

HOPLOKRADHURLV-WOJGMQOQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NCN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S

Canonical SMILES

CC1=C(C(=CC=C1)C)NCN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.